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molecular formula C12H11N3O B8369720 1-(2-Phenylaminopyrimidin-4-yl)-ethanone

1-(2-Phenylaminopyrimidin-4-yl)-ethanone

Cat. No. B8369720
M. Wt: 213.23 g/mol
InChI Key: QVJMAKHDZTXTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279575B2

Procedure details

This ketone (1.3 g, 6.1 mmol) was dissolved in dichloromethane (40 mL), then TEA (5.1 mL, 36.6 mmol) and tert-butyl-dimethyl-trifluoro methansulphonate (4.2 mL, 18.3 mmol) were added. The orange solution was stirred overnight, then diluted with more dichloromethane (150 mL), washed twice with a 5% sodium hydrogencarbonate solution (50 mL), with water, with brine, then dried over sodium sulphate and concentrated to give the bis-silylated derivative (2.67 g). To half of the material (1.32 g, 2.94 mmol) dissolved in tetrahydrofuran (THF, 25 mL) and cooled to 0° C., a solution of NBS (0.549 g, 3.09 mmol) in THF (10 mL) was added dropwise in 5 minutes. The reaction mixture was stirred at 0° C. for 1 hour, then 2 N HCl was added and the reaction mixture was stirred for 24 hours at r.t. The crude was purified by flash chromatography (eluant: hexane/ethyl acetate 5:1) to yield 0.325 g of title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
5.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tert-butyl-dimethyl-trifluoro methansulphonate
Quantity
4.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
1.32 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.549 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14](=[O:16])[CH3:15])[CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C(=O)N(Br)C(=O)C1.[ClH:25]>ClCCl.O1CCCC1>[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14](=[O:16])[CH2:15][Cl:25])[CH:11]=[CH:10][N:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NC=CC(=N1)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
TEA
Quantity
5.1 mL
Type
reactant
Smiles
Name
tert-butyl-dimethyl-trifluoro methansulphonate
Quantity
4.2 mL
Type
reactant
Smiles
Step Three
Name
material
Quantity
1.32 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.549 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The orange solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with a 5% sodium hydrogencarbonate solution (50 mL), with water, with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the bis-silylated derivative (2.67 g)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 24 hours at r.t
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (eluant: hexane/ethyl acetate 5:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC(=N1)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.325 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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